3-Amino-4-methylquinoline-2-carboxylic acid
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Overview
Description
3-Amino-4-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀N₂O₂. It is a derivative of quinoline, which is known for its versatile applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Amino-4-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biological assays.
Medicine: This compound is investigated for its potential as an antimalarial agent and in the development of anticancer drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with DNA replication and transcription processes, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylquinoline-4-carboxylic acid
- 2-Amino-4-methylquinoline-3-carboxylic acid
- 4-Amino-3-methylquinoline-2-carboxylic acid
Uniqueness
3-Amino-4-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the amino and carboxylic acid groups allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
65298-48-8 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-amino-4-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-7-4-2-3-5-8(7)13-10(9(6)12)11(14)15/h2-5H,12H2,1H3,(H,14,15) |
InChI Key |
VWQVOSJSYJMOCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C(=O)O)N |
Origin of Product |
United States |
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